molecular formula C20H17N3O4S B2874762 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1007550-66-4

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2874762
CAS No.: 1007550-66-4
M. Wt: 395.43
InChI Key: RQOJVQWVCMDNQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the benzo[d][1,3]dioxole moiety, and various functional group interconversions. The exact synthetic route would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of such a compound would typically be determined using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of such a compound would depend on its exact structure, particularly the presence and position of functional groups. Pyrazoles, for example, can undergo a variety of reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined through a series of laboratory experiments .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that pyrazole derivatives have shown promising antibacterial and antifungal activities. For instance, novel analogs of pyrazole derivatives were synthesized and assessed for their antibacterial efficacy, displaying significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of pyrazole derivatives in developing new antibacterial agents (Palkar et al., 2017). Additionally, the antifungal activity of pyrazole/isoxazole derivatives against phytopathogenic fungi demonstrates their potential in agricultural applications (Vicentini et al., 2007).

Drug-likeness and ADMET Properties

The exploration of pyrazole derivatives' drug-likeness properties through in silico analysis and their antimicrobial activities against various strains provides valuable insights into their potential as therapeutic agents. Compounds were found to exhibit good to moderate activity against bacterial and fungal strains, supporting their candidacy for further drug development processes (Pandya et al., 2019).

Synthesis and Structural Analysis

The synthesis and detailed structural analysis of pyrazole derivatives, such as the one involving 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, contribute to our understanding of their chemical properties and potential applications. Studies involving crystal structure, DFT, and thermal analysis offer comprehensive insights into the molecular configuration and stability of these compounds, which are critical for their potential applications in medicinal chemistry and material science (Kumara et al., 2018).

Antitumor Activities

Furthermore, the exploration of pyrazole derivatives for antitumor activities reveals their potential in cancer research. The synthesis of novel benzofuro[3,2-c]pyrazole derivatives and their assessment against tumor cell lines highlight the therapeutic potential of these compounds in oncology (Cui et al., 2019).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the particular biological target it interacts with. This would typically be determined through a combination of biochemical assays and computational modeling .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Standard safety tests would include assessing its toxicity, flammability, and potential for environmental harm .

Future Directions

Future research on this compound could involve optimizing its synthesis, investigating its reactivity, determining its mechanism of action (if it has biological activity), and assessing its safety profile .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-12-4-2-3-5-16(12)23-19(14-9-28(25)10-15(14)22-23)21-20(24)13-6-7-17-18(8-13)27-11-26-17/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOJVQWVCMDNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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